molecular formula C6H4BrClFN B14128919 3-Bromo-5-chloro-4-fluoroaniline

3-Bromo-5-chloro-4-fluoroaniline

Katalognummer: B14128919
Molekulargewicht: 224.46 g/mol
InChI-Schlüssel: BQCCPGIQWYEQQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-chloro-4-fluoroaniline is an aromatic amine with the molecular formula C6H3BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms

Vorbereitungsmethoden

The synthesis of 3-Bromo-5-chloro-4-fluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives. For example, 3-chloro-4-fluoronitrobenzene can be used as a starting material. This compound undergoes a reduction reaction in the presence of a catalyst such as platinum on carbon (Pt/C) under hydrogen atmosphere to yield 3-chloro-4-fluoroaniline . Further bromination of this intermediate can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) to obtain this compound.

Analyse Chemischer Reaktionen

3-Bromo-5-chloro-4-fluoroaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The presence of halogens on the benzene ring makes it susceptible to nucleophilic substitution reactions. For instance, the bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen and metal catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloro-4-fluoroaniline has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern allows for the creation of molecules with specific biological activities.

    Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and dyes, due to its electronic properties and stability.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-4-fluoroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of halogens can enhance the compound’s ability to penetrate biological membranes and increase its binding affinity to target molecules. In agrochemicals, it may inhibit essential enzymes in pests or plants, leading to their death or growth inhibition.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-5-chloro-4-fluoroaniline can be compared with other halogenated anilines such as:

The unique combination of bromine, chlorine, and fluorine in this compound provides distinct chemical properties, making it valuable for specific applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C6H4BrClFN

Molekulargewicht

224.46 g/mol

IUPAC-Name

3-bromo-5-chloro-4-fluoroaniline

InChI

InChI=1S/C6H4BrClFN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2

InChI-Schlüssel

BQCCPGIQWYEQQV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.